

Solubility of Allyl-but-2-ynyl-amine in organic solvents

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Compound of Interest

Compound Name: *Allyl-but-2-ynyl-amine*

Cat. No.: *B15364025*

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An In-depth Technical Guide to the Solubility of **Allyl-but-2-ynyl-amine** in Organic Solvents

Disclaimer: No experimental solubility data for **allyl-but-2-ynyl-amine** has been published in the peer-reviewed literature to date. The information presented in this guide is based on established principles of physical organic chemistry and extrapolated from data on structurally analogous compounds. The provided experimental protocols are standardized methods for determining solubility.

Introduction

Allyl-but-2-ynyl-amine is a secondary amine featuring both an allyl and a but-2-ynyl functional group. Its unique structure, combining the reactivity of an amine with the functionalities of an alkene and an alkyne, makes it a molecule of interest in synthetic chemistry, materials science, and potentially as a building block in drug development. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation.

This technical guide provides a comprehensive theoretical assessment of the solubility of **allyl-but-2-ynyl-amine** across a range of common organic solvents. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility, offering a practical framework for researchers.

Theoretical Solubility Profile of Allyl-but-2-ynyl-amine

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of **allyl-but-2-ynyl-amine** ($C_7H_{11}N$) contains:

- A polar secondary amine group (-NH-): This group can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair).
- Nonpolar hydrocarbon moieties: The molecule consists of a seven-carbon backbone (a three-carbon allyl group and a four-carbon butynyl group), which imparts significant nonpolar, hydrophobic character.

Based on this structure, the following solubility profile is predicted:

- Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Alkenes and alkynes are generally soluble in nonpolar organic solvents.^{[1][2][3]} The substantial hydrocarbon portion of **allyl-but-2-ynyl-amine** is expected to interact favorably with these solvents through London dispersion forces, leading to high solubility or miscibility.
- Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF)): These solvents possess dipoles and can act as hydrogen bond acceptors. The polar amine group of the solute can engage in dipole-dipole interactions and hydrogen bonding with these solvents. Consequently, high solubility is anticipated in this class of solvents. Aliphatic amines generally show significant solubility in polar organic solvents.^{[4][5]}
- Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. Strong hydrogen bonding interactions are expected between the solvent and the amine group of the solute. Lower aliphatic amines are typically soluble in alcohols.^{[6][7]} Therefore, **allyl-but-2-ynyl-amine** is predicted to be highly soluble or miscible with lower-chain alcohols.
- Water: The solubility of aliphatic amines in water decreases as the number of carbon atoms increases, especially beyond six carbons, due to the growing size of the hydrophobic alkyl

part.[4][6][7] With seven carbon atoms, **allyl-but-2-ynyl-amine** is expected to have limited or low solubility in water.

Predicted Solubility Data

The following table summarizes the predicted solubility of **allyl-but-2-ynyl-amine** in various organic solvents. This data is for estimation purposes and should be confirmed experimentally.

Solvent	Solvent Type	Predicted Solubility
Hexane	Nonpolar	High / Miscible
Toluene	Nonpolar (Aromatic)	High / Miscible
Diethyl Ether	Weakly Polar	High / Miscible
Chloroform	Weakly Polar	High / Miscible
Ethyl Acetate	Polar Aprotic	High / Miscible
Acetone	Polar Aprotic	High / Miscible
Tetrahydrofuran (THF)	Polar Aprotic	High / Miscible
Acetonitrile	Polar Aprotic	High / Miscible
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High / Miscible
Methanol	Polar Protic	High / Miscible
Ethanol	Polar Protic	High / Miscible
Water	Polar Protic	Low / Sparingly Soluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols adaptable for **allyl-but-2-ynyl-amine**.

Method 1: Gravimetric Shake-Flask Method

This method determines the equilibrium solubility and is considered a gold standard for accuracy.[8][9]

4.1.1 Principle An excess amount of the solute is agitated in a solvent for an extended period to achieve equilibrium, forming a saturated solution. A known volume of the saturated solution is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

4.1.2 Materials and Equipment

- **Allyl-but-2-ynyl-amine**
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Analytical balance (± 0.01 mg)
- Calibrated volumetric pipettes
- Syringe filters (e.g., 0.22 μm PTFE)
- Evaporating dish or pre-weighed vial
- Vacuum oven or desiccator

4.1.3 Procedure

- Add an excess amount of **allyl-but-2-ynyl-amine** to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is confirmed by the presence of an undissolved phase.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours).
- After agitation, allow the vial to rest at the set temperature for at least 2 hours to allow undissolved material to settle.

- Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a calibrated pipette, ensuring no undissolved material is transferred. For accuracy, filter the supernatant through a syringe filter compatible with the solvent.
- Transfer the clear filtrate to a pre-weighed, clean, and dry evaporating dish.
- Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
- Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.
- Repeat the drying and weighing steps until a constant mass is achieved.[\[10\]](#)

4.1.4 Calculation

- $\text{Mass of solute} = (\text{Mass of dish} + \text{residue}) - (\text{Mass of empty dish})$
- $\text{Solubility (g/L)} = (\text{Mass of solute in g}) / (\text{Volume of filtrate in L})$

Method 2: UV-Visible Spectrophotometry

This method is suitable for high-throughput screening and requires the solute to possess a UV-absorbing chromophore.[\[11\]](#)[\[12\]](#)

4.2.1 Principle The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve, according to the Beer-Lambert Law.

4.2.2 Materials and Equipment

- UV-Vis Spectrophotometer (plate reader or cuvette-based)
- Quartz cuvettes or UV-transparent microplates
- All materials listed in section 4.1.2

4.2.3 Procedure

- Determine λ_{max} : Prepare a dilute solution of **allyl-but-2-ynyl-amine** in the chosen solvent and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_{max}).
- Prepare a Calibration Curve:
 - Prepare a stock solution of known concentration.
 - Perform serial dilutions to create a series of standards (at least 5 concentrations).
 - Measure the absorbance of each standard at λ_{max} .
 - Plot absorbance versus concentration and determine the linear regression equation.
- Prepare and Analyze Saturated Solution:
 - Follow steps 1-5 from the Gravimetric Method (Section 4.1.3) to prepare a saturated solution and obtain a clear filtrate.
 - Dilute the filtrate with a known factor to ensure the absorbance falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted filtrate at λ_{max} .
- Calculation
 - Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
 - Multiply the calculated concentration by the dilution factor to determine the solubility of the original saturated solution.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially for complex mixtures or compounds with poor UV absorbance (if an appropriate detector is used).

[\[13\]](#)[\[14\]](#)

4.3.1 Principle The concentration of the solute in a saturated solution is quantified by separating it from any impurities on an HPLC column and measuring the detector response against a calibration curve.

4.3.2 Materials and Equipment

- HPLC system with a suitable detector (e.g., UV, MS, ELSD)
- Appropriate HPLC column and mobile phase
- All materials listed in section 4.1.2

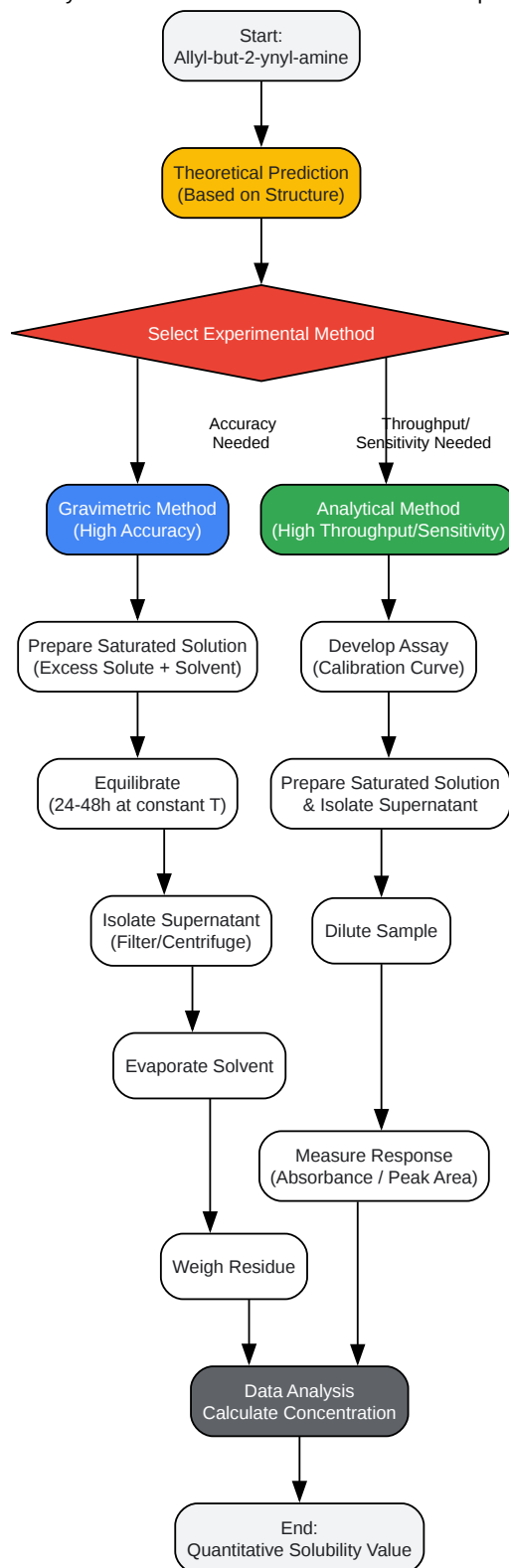
4.3.3 Procedure

- Develop an HPLC Method: Develop a method capable of separating and quantifying **allyl-but-2-ynyl-amine**. This involves selecting an appropriate column, mobile phase, flow rate, and detector settings.
- Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.
- Prepare and Analyze Saturated Solution:
 - Follow steps 1-5 from the Gravimetric Method (Section 4.1.3) to prepare a saturated solution and obtain a clear filtrate.
 - Dilute the filtrate with a known factor to bring the concentration within the range of the calibration curve.
 - Inject the diluted sample into the HPLC system and record the peak area.
- Calculation
 - Calculate the concentration in the diluted sample using the calibration curve.
 - Multiply by the dilution factor to find the final solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a novel compound like **allyl-but-2-ynyl-amine**.

Solubility Determination Workflow for a Novel Compound

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Caption: Logical workflow for solubility determination.

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